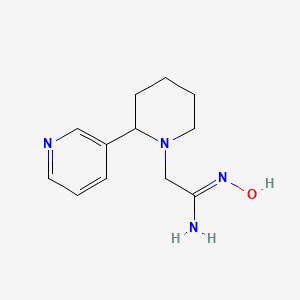
(Z)-N'-hydroxy-2-(2-(pyridin-3-yl)piperidin-1-yl)acetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N’-hydroxy-2-(2-(pyridin-3-yl)piperidin-1-yl)acetimidamide is a complex organic compound featuring a piperidine ring, a pyridine ring, and an acetimidamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(2-(pyridin-3-yl)piperidin-1-yl)acetimidamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
(Z)-N’-hydroxy-2-(2-(pyridin-3-yl)piperidin-1-yl)acetimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(2-(pyridin-3-yl)piperidin-1-yl)acetimidamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.
Medicine
Its structure suggests it could be used in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer or neurological disorders .
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile chemical reactivity.
作用機序
The mechanism of action of (Z)-N’-hydroxy-2-(2-(pyridin-3-yl)piperidin-1-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved .
類似化合物との比較
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and exhibit similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring often have similar chemical reactivity and applications.
Uniqueness
What sets (Z)-N’-hydroxy-2-(2-(pyridin-3-yl)piperidin-1-yl)acetimidamide apart is its combination of both piperidine and pyridine rings, along with the acetimidamide group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .
生物活性
(Z)-N'-hydroxy-2-(2-(pyridin-3-yl)piperidin-1-yl)acetimidamide is an organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound features a hydroxylamine functional group and a piperidine ring substituted with a pyridine moiety. Its molecular formula is C12H18N4O, with a molecular weight of 234.30 g/mol. The unique structural characteristics suggest possible interactions with various biological targets, making it a candidate for drug development.
Predicted Activities
Computational models, including quantitative structure–activity relationship (QSAR) analysis, have been utilized to predict the biological activities of this compound. These models indicate that the compound may exhibit a broad spectrum of biological activities, including:
- Antimicrobial properties
- Anticancer effects
- Neuroprotective capabilities
These predictions warrant further pharmacological studies to validate the compound's therapeutic potential.
Interaction Studies
Research has focused on the interaction of this compound with various biological targets. Techniques such as molecular docking studies have been employed to assess binding affinities and mechanisms of action. The results suggest that the compound may have significant affinity towards specific receptors involved in disease pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes notable comparisons:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(Pyridin-3-yl)piperazine | Piperazine ring with pyridine | Antidepressant effects |
| 4-(Pyridin-3-yloxy)aniline | Aniline derivative with a pyridine | Anticancer properties |
| N,N-Dimethylpyridinylacetamide | Acetamide derivative with dimethyl | Antimicrobial activity |
This compound stands out due to its specific combination of functionalities, which may enhance its binding affinity and selectivity towards biological targets compared to other similar compounds.
Case Study 1: Antimicrobial Activity
In a recent study, this compound was tested against various bacterial strains. The results indicated that the compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to be comparable to those of established antimicrobial agents.
Case Study 2: Anticancer Properties
Another investigation explored the anticancer potential of this compound in vitro using cancer cell lines. The findings revealed that this compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting its role as a potential chemotherapeutic agent.
特性
分子式 |
C12H18N4O |
|---|---|
分子量 |
234.30 g/mol |
IUPAC名 |
N'-hydroxy-2-(2-pyridin-3-ylpiperidin-1-yl)ethanimidamide |
InChI |
InChI=1S/C12H18N4O/c13-12(15-17)9-16-7-2-1-5-11(16)10-4-3-6-14-8-10/h3-4,6,8,11,17H,1-2,5,7,9H2,(H2,13,15) |
InChIキー |
HMBARFPUTAWODQ-UHFFFAOYSA-N |
異性体SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C/C(=N/O)/N |
正規SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















